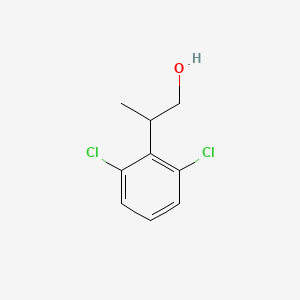
2-(2,6-Dichlorophenyl)propan-1-ol
Cat. No. B8390096
M. Wt: 205.08 g/mol
InChI Key: MHLXPMKPOYSCOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05973156
Procedure details


To a solution of ethyl 2-(2,6-dichlorophenyl)propanoate (0.66 g, 2.7 mmol) in THF (30 ml) at 0° C. was added diisobutylaluminium hydride (6.6 ml of a 1.0M solution in THF, 6.6 mmol) dropwise. The cooling bath was removed and the mixture stirred at room temperature for 45 min. More diisobutylaluminium hydride (3 ml of a 1.0M solution in THF, 3.0 mmol) was added and the solution stirred for a further 45 min. After this time more diisobutylaluminium hydride (3 ml of a 1.0M solution in THF, 3.0 mmol) was added and the solution stirred for 1 h. NH4Cl (sat., 10 ml) was added and the mixture stirred at room temperature for 1 h. The organic layer was decanted off and the gelatinous precipitate partitioned between ether (30 ml) and 1M HCl (30 ml). The organic layers were combined, dried (Na2SO4) and evaporated. The residue was chromatographed on silica, eluting with petrol:EtOAc (3:1), to afford the alcohol (546 mg, 100%) as a colourless oil. 1H NMR (250 MHz, CDCl3) δ 1.41 (3H, d, J=6.7 Hz), 3.94-4.01 (2H, m), 4.13-4.23 (1H, m), 7.08 (1H, t, J=7.9 Hz), 7.20-7.40 (2H, m).


[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[CH:9]([CH3:15])[C:10](OCC)=[O:11].[H-].C([Al+]CC(C)C)C(C)C>C1COCC1>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[CH:9]([CH3:15])[CH2:10][OH:11] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.66 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=CC=C1)Cl)C(C(=O)OCC)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture stirred at room temperature for 45 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The cooling bath was removed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
More diisobutylaluminium hydride (3 ml of a 1.0M solution in THF, 3.0 mmol) was added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the solution stirred for a further 45 min
|
|
Duration
|
45 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After this time more diisobutylaluminium hydride (3 ml of a 1.0M solution in THF, 3.0 mmol) was added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the solution stirred for 1 h
|
|
Duration
|
1 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
NH4Cl (sat., 10 ml) was added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture stirred at room temperature for 1 h
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was decanted off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the gelatinous precipitate partitioned between ether (30 ml) and 1M HCl (30 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was chromatographed on silica
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with petrol:EtOAc (3:1)
|
Outcomes


Product
Details
Reaction Time |
45 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C(=CC=C1)Cl)C(CO)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 546 mg | |
| YIELD: PERCENTYIELD | 100% | |
| YIELD: CALCULATEDPERCENTYIELD | 98.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

